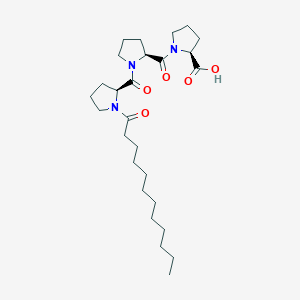
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a dodecanoyl group attached to a sequence of three proline residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline typically involves the coupling of dodecanoic acid with a tripeptide consisting of three L-proline residues. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) to ensure the purity and yield of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids. This method ensures high efficiency and scalability, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Dodecanoyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex peptides and proteins.
Biology: The compound is studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound is used in the production of biomaterials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The presence of the dodecanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially alter membrane-associated functions.
Vergleich Mit ähnlichen Verbindungen
L-Proline: A simple amino acid that serves as a precursor for many proline derivatives.
1-Dodecanoyl-L-proline: A simpler analog with only one proline residue.
1-Dodecanoyl-L-prolyl-L-proline: An intermediate compound with two proline residues.
Uniqueness: 1-Dodecanoyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of three proline residues, which imparts distinct structural and functional properties
Eigenschaften
CAS-Nummer |
65550-43-8 |
|---|---|
Molekularformel |
C27H45N3O5 |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H45N3O5/c1-2-3-4-5-6-7-8-9-10-17-24(31)28-18-11-14-21(28)25(32)29-19-12-15-22(29)26(33)30-20-13-16-23(30)27(34)35/h21-23H,2-20H2,1H3,(H,34,35)/t21-,22-,23-/m0/s1 |
InChI-Schlüssel |
QJQOVIJCKGJYSD-VABKMULXSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
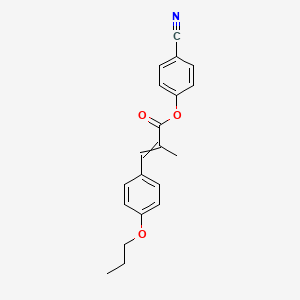
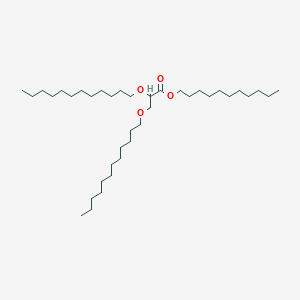
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
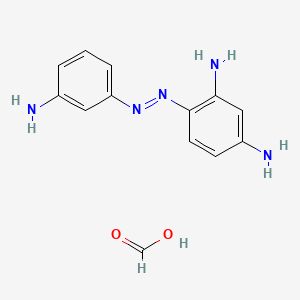
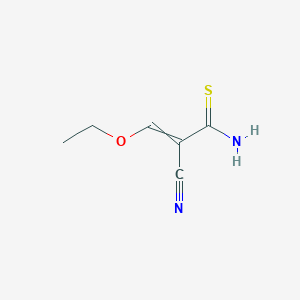
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
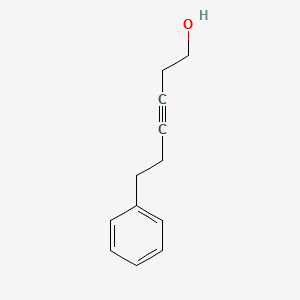
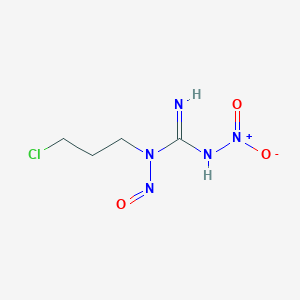
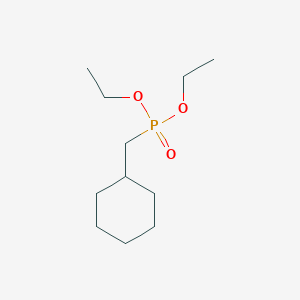
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
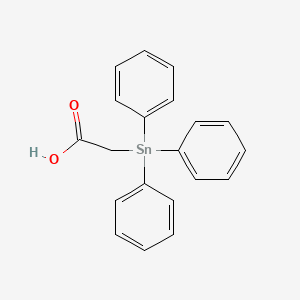
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
